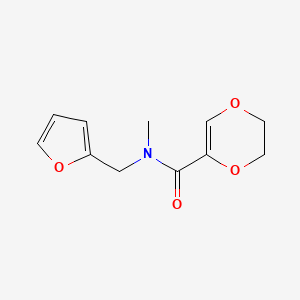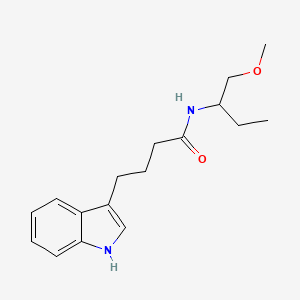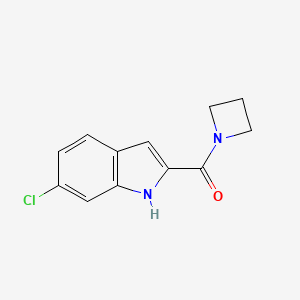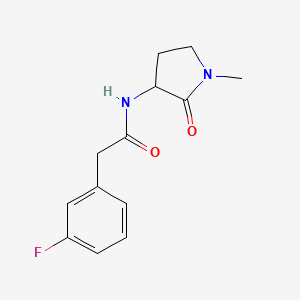
1-(3,5-Dimethylpiperidin-1-yl)-2-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-pyrrolidin-1-ylpropan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the class of substituted cathinones. Dibutylone has gained attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of Dibutylone is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor. This mechanism of action is similar to that of other substituted cathinones, such as MDPV and methylone.
Biochemical and Physiological Effects:
Dibutylone has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to psychostimulant effects, such as increased alertness, euphoria, and energy. Dibutylone has also been shown to cause cardiovascular effects, such as increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutylone has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, Dibutylone has been shown to have similar effects to other substituted cathinones, which makes it a useful tool for studying the mechanisms of action of this class of compounds. However, one limitation is that the long-term effects of Dibutylone are not well understood, which makes it difficult to assess its safety for human use.
Orientations Futures
There are several future directions for research on Dibutylone. One direction is to further investigate its potential use in the treatment of depression and anxiety disorders. Another direction is to study its potential use in the development of new medications for the treatment of drug addiction. Additionally, more research is needed to fully understand the long-term effects of Dibutylone on the brain and body.
Méthodes De Synthèse
The synthesis of Dibutylone involves the reaction of 1-(3,5-Dimethylphenyl)-2-nitropropene with 1-bromo-3,5-dimethylpiperidine in the presence of a reducing agent. The reaction results in the formation of Dibutylone as a white crystalline powder.
Applications De Recherche Scientifique
Dibutylone has potential applications in various scientific fields. It has been studied for its potential use in forensic toxicology as a designer drug. Dibutylone has also been studied for its psychostimulant effects and its potential use in the treatment of depression and anxiety disorders. Additionally, Dibutylone has been studied for its potential use in the development of new medications for the treatment of drug addiction.
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-11-8-12(2)10-16(9-11)14(17)13(3)15-6-4-5-7-15/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTRFPMRCBHLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(C)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)

![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)


![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)

![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)

![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)